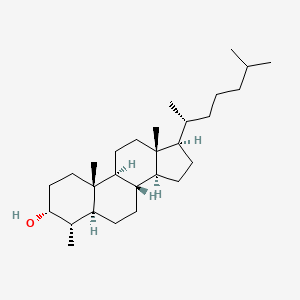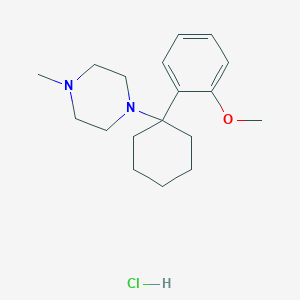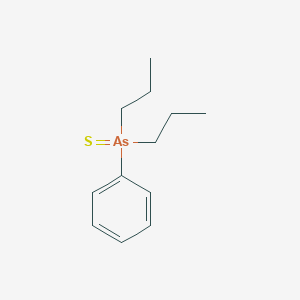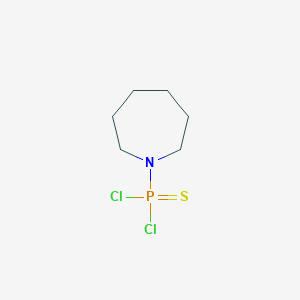
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) is a chemical compound with the molecular formula C6H12Cl2NOP It is characterized by the presence of a hexahydro-1H-azepin-1-yl group attached to a phosphonothioicdichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) typically involves the reaction of hexahydro-1H-azepine with phosphonothioicdichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioicdichloride derivatives with different functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphonothioic acid derivatives, substituted phosphonothioicdichloride compounds, and various other functionalized derivatives. These products have diverse applications in different fields.
Applications De Recherche Scientifique
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) can be compared with other similar compounds, such as:
Phosphonic dichloride, (hexahydro-1H-azepin-1-yl)-(7CI): This compound has a similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
Hexahydro-1H-azepin-1-yl derivatives: These compounds share the hexahydro-1H-azepin-1-yl group but have different functional groups attached, leading to variations in their applications and effects.
Propriétés
Numéro CAS |
22965-04-4 |
|---|---|
Formule moléculaire |
C6H12Cl2NPS |
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
azepan-1-yl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl2NPS/c7-10(8,11)9-5-3-1-2-4-6-9/h1-6H2 |
Clé InChI |
BKCMEFBJAXKPNE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)P(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


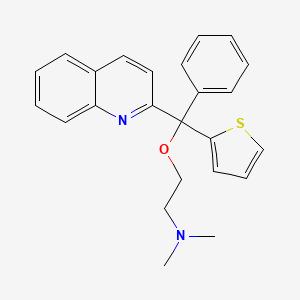
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
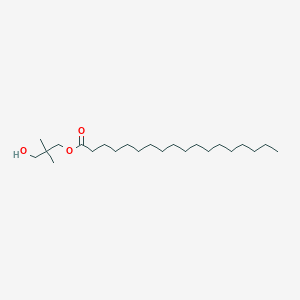
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

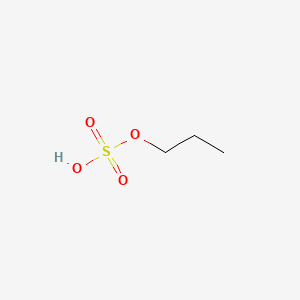
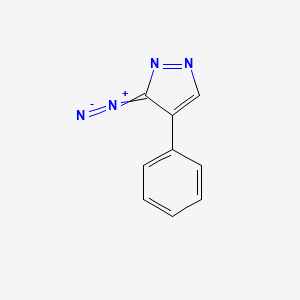
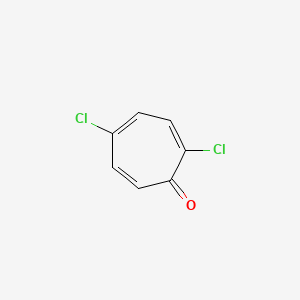
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


